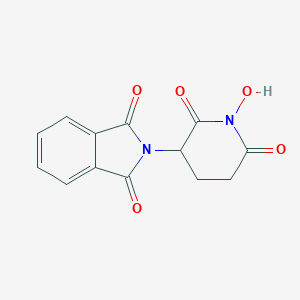

N-Hydroxythalidomide

Description

N-Hydroxythalidomide is a structural derivative of thalidomide (C₁₃H₁₀N₂O₄), where a hydroxyl group (-OH) is introduced to the glutarimido ring nitrogen (Figure 1) . Unlike thalidomide, which is infamous for its teratogenicity in humans, this compound demonstrated enhanced teratogenic effects in chicken embryos (28–46% malformations vs. 20–23% for thalidomide) .

Properties

CAS No. |

126663-38-5 |

|---|---|

Molecular Formula |

C13H10N2O5 |

Molecular Weight |

274.23 g/mol |

IUPAC Name |

2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H10N2O5/c16-10-6-5-9(13(19)15(10)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9,20H,5-6H2 |

InChI Key |

ATCLIPYVSYRXGS-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O |

Canonical SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O |

Synonyms |

N-hydroxythalidomide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thalidomide (C₁₃H₁₀N₂O₄)

- Structural Differences : Thalidomide contains a phthalimide and glutarimide ring without hydroxylation.

- Pharmacological Effects: Known for immunomodulatory and anti-angiogenic properties but carries severe teratogenic risks in humans .

- Species-Specific Activity : Teratogenic in humans and rabbits but less potent in chicken embryos compared to N-hydroxythalidomide .

N-Methoxythalidomide (Compound 44)

- Structural Differences : Methoxy (-OCH₃) group replaces the hydroxyl in this compound.

- Stability : The methoxy group may reduce metabolic activation, contrasting with this compound’s reactivity .

Thalidomide Analogs with Modified Phthalimide Rings

- Examples : Compounds 33–48 () retain the phthalimide ring but alter the glutarimide moiety.

- Activity: Most are non-teratogenic in rabbits. Notably, compounds 36 and 37 are used as pesticides, highlighting reduced toxicity in this subclass .

Thalidomide-Linker Derivatives (e.g., Thalidomide-O-amido-PEG1-C2-NH₂ hydrochloride)

- Structural Differences : Incorporate polyethylene glycol (PEG) or alkyl chains for drug delivery applications.

- Function: Used in nanotechnology and targeted drug release; molecular weight (454.86 g/mol) and solubility differ significantly from this compound .

Key Comparative Data

Table 1: Teratogenicity and Structural Comparison

| Compound | Species Tested | Teratogenic Activity | Key Structural Feature |

|---|---|---|---|

| Thalidomide | Human, Rabbit, Chicken | High (human/rabbit) | Phthalimide + glutarimide |

| This compound | Rabbit, Chicken | High (chicken only) | Glutarimide N-hydroxylation |

| N-Methoxythalidomide | Rabbit | Inactive | Glutarimide N-methoxylation |

| Thalidomide-PEG1-C2-NH₂ | In vitro studies | Non-teratogenic | PEG linker + amine functionalization |

Mechanistic Insights and Stability

- In Vitro Stability : highlights comparative studies on this compound’s stability, suggesting its reactivity differs from analogs like N-methoxythalidomide.

- Species Discrepancies : Higher teratogenicity in chicken embryos vs. rabbits underscores the role of metabolic pathways and embryonic receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.